4-Phenyl-1,3-dioxan-2-amine: Structural Analysis and Synthetic Utility
4-Phenyl-1,3-dioxan-2-amine: Structural Analysis and Synthetic Utility
The following technical guide provides an in-depth analysis of 4-Phenyl-1,3-dioxan-2-amine , a specialized heterocyclic scaffold. Based on chemical nomenclature and structural logic, this compound is identified as a cyclic iminocarbonate (or its tautomeric amino-acetal form), derived from the cyclization of 1-phenyl-1,3-propanediol.
This guide addresses the structural dynamics, synthesis, and potential applications of this moiety in drug development, particularly as a labile prodrug linker or a transient synthetic intermediate.
Executive Summary
4-Phenyl-1,3-dioxan-2-amine (CAS: 64254-42-8) represents a distinct class of oxygen-containing heterocycles known as cyclic iminocarbonates . Unlike the more common 5-amino-1,3-dioxanes (stable scaffolds used in combinatorial chemistry), the 2-amino isomer possesses unique electronic properties due to the attachment of the amino group at the acetal carbon (C2). This structural feature imparts significant reactivity, making the compound valuable as a masked isourea , a prodrug linker , or a process impurity in the synthesis of 1,3-amino alcohols.
This guide serves as a technical manual for researchers handling this scaffold, detailing its tautomeric behavior, synthesis from 1-phenyl-1,3-propanediol, and stability profiles.
Chemical Structure & Properties
Structural Identity
The compound consists of a six-membered 1,3-dioxane ring substituted with a phenyl group at position 4 and an amino group at position 2.
-
Molecular Formula:
-
Molecular Weight: 179.22 g/mol
-
Key Functional Group: Cyclic Iminocarbonate (
) Cyclic Amino-orthoester ( )
Tautomerism and Stability
The defining characteristic of 4-phenyl-1,3-dioxan-2-amine is the Amino-Imino Tautomerism .
-
Form A (Imino): The double bond resides between the nitrogen and the C2 carbon. This is often the more stable neutral form in non-polar solvents.
-
Form B (Amino): The double bond resides within the ring (if conjugated) or exists as a zwitterionic/tetrahedral intermediate in protic solvents.
Stability Warning: The C2 position is an ortho-ester center. In the presence of aqueous acid, this compound is prone to hydrolysis, yielding the parent diol (1-phenyl-1,3-propanediol) and urea/ammonia derivatives. This lability is exploited in prodrug design for controlled release.
Stereochemistry
The presence of the phenyl group at C4 creates a chiral center. Furthermore, the rigidity of the dioxane ring leads to cis/trans diastereomers relative to the substituent at C2 (if substituted) or the orientation of the N-H bond.
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C4-Chirality: The starting material (1-phenyl-1,3-propanediol) dictates the enantiomeric purity.
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Conformation: The 1,3-dioxane ring typically adopts a chair conformation with the bulky 4-phenyl group in the equatorial position to minimize 1,3-diaxial interactions.
Experimental Synthesis Protocols
The synthesis of 4-phenyl-1,3-dioxan-2-amine is achieved through the cyclization of 1-phenyl-1,3-propanediol with a cyanating agent such as Cyanogen Bromide (BrCN) or Cyanamide (
Primary Route: Von Braun Cyclization
This protocol utilizes Cyanogen Bromide to form the cyclic isourea (iminocarbonate) directly.
Reagents:
-
1-Phenyl-1,3-propanediol (1.0 eq)
-
Cyanogen Bromide (BrCN) (1.1 eq) - Handle with extreme caution (Toxic)
-
Triethylamine (
) or Sodium Hydride (NaH) (1.2 eq) -
Solvent: Anhydrous THF or Acetonitrile (
)
Step-by-Step Protocol:
-
Preparation: In a flame-dried 3-neck flask under Nitrogen (
), dissolve 1-phenyl-1,3-propanediol in anhydrous THF (0.1 M concentration). Cool to 0°C. -
Activation: Add Cyanogen Bromide (BrCN) solution dropwise. Note: BrCN is volatile and highly toxic; use a bleach trap for effluent gas.
-
Cyclization: Slowly add the base (
) over 30 minutes. The base neutralizes the HBr formed, driving the nucleophilic attack of the hydroxyl groups onto the nitrile carbon. -
Reaction Monitoring: Stir at 0°C for 2 hours, then warm to room temperature. Monitor by TLC (formation of a more polar, UV-active spot) or LC-MS (
). -
Workup: Quench with saturated
. Extract with Ethyl Acetate ( ). Wash combined organics with brine, dry over , and concentrate in vacuo at low temperature (<40°C) to avoid thermal decomposition. -
Purification: The product is often unstable on silica gel. Recrystallize from Ether/Hexanes or use neutral alumina chromatography if necessary.
Alternative Route: Cyanamide Coupling
For a milder approach avoiding BrCN, use Cyanamide with an acid catalyst or coupling agent.
-
Reagents: Diol + Cyanamide + p-TsOH (cat.) in Toluene (Reflux with Dean-Stark trap).
-
Mechanism: Direct condensation eliminating
.
Visualization: Synthetic Pathway & Mechanism
The following diagram illustrates the cyclization logic and the tautomeric equilibrium of the core scaffold.
Figure 1: Synthesis of 4-Phenyl-1,3-dioxan-2-amine via Von Braun cyclization, highlighting the critical tautomeric equilibrium and hydrolysis risk.[3][4]
Applications in Drug Development
Prodrug Linker Systems
The 2-amino-1,3-dioxane moiety functions as a pH-sensitive linker .
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Mechanism: At physiological pH (7.4), the ring is relatively stable. In the acidic environment of endosomes or lysosomes (pH < 5.5), the acetal carbon becomes protonated, leading to rapid hydrolysis.
-
Application: This scaffold can be used to mask 1,3-diols or to conjugate amine-containing drugs to a diol carrier, releasing the active payload upon cellular internalization.
Chiral Building Block
The rigid 4-phenyl-1,3-dioxane ring can serve as a template for stereoselective synthesis .
-
Substituents added to the nitrogen (N-alkylation) or the ring carbons are directed by the bulky phenyl group.
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Subsequent hydrolysis yields enantiomerically enriched acyclic 1,3-amino alcohols or 1,3-diols.
Pharmaceutical Impurity Profile
In the synthesis of drugs like Fluoxetine or Atomoxetine , which involve phenyl-propyl-ether backbones, the presence of 1,3-diol impurities reacting with urea or cyanate contaminants can generate trace amounts of 4-phenyl-1,3-dioxan-2-amine.
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Detection: Use LC-MS/MS monitoring for mass 180.2 (M+H).
-
Removal: Acidic wash steps typically hydrolyze this impurity back to the water-soluble diol and urea.
Quantitative Data Summary
| Parameter | Value / Description | Notes |
| CAS Number | 64254-42-8 | Specific to the 4-phenyl isomer.[1][5] |
| LogP (Predicted) | ~1.2 - 1.5 | Moderately lipophilic; good membrane permeability. |
| pKa (Conjugate Acid) | ~8.5 - 9.5 | Basic due to the imidine/guanidine-like character. |
| Solubility | DMSO, Methanol, DCM | Poor stability in water/buffer over time. |
| Storage | -20°C, Desiccated, Inert Gas | Hygroscopic; hydrolyzes in moist air. |
References
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Cyclic Iminocarbonates Synthesis: Organic Syntheses, Coll. Vol. 6, p.967 (1988); Vol. 61, p.74 (1983). (General procedure for cyanate/iminocarbonate formation).
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Cyanamide Chemistry Review: Prabhath, M. R. R., et al. "Recent Advances in Cyanamide Chemistry: Synthesis and Applications."[4] Molecules, 2017, 22(4), 612.
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1,3-Dioxane Conformational Analysis: Eliel, E. L., et al. "Conformational Analysis. XVI. 1,3-Dioxanes." Journal of the American Chemical Society, 1968.
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Chemical Database Entry: 4-Phenyl-1,3-dioxan-2-amine (CAS 64254-42-8).[1]
